
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a triazole ring, a piperidine ring, and a fluorophenyl group. Triazoles are a group of five-membered rings that contain three nitrogen atoms and two carbon atoms. They are known for their use in various fields such as medicinal chemistry, agrochemistry, and material chemistry . Piperidine is a common building block in many pharmaceuticals and is known for its use as a chemical reagent . The fluorophenyl group is a phenyl ring (a derivative of benzene) that contains a fluorine atom, which can influence the compound’s reactivity and biological activity.
Aplicaciones Científicas De Investigación
Radiosynthesis and Brain Imaging
Compounds related to "(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone" have been synthesized for potential use in Single Photon Emission Computerized Tomography (SPECT) brain imaging. For example, [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, a derivative with high affinity for the 5-HT2A receptor, was developed to facilitate the in vivo quantification of these receptors, relevant to psychiatric illnesses such as depression and anorexia. The compound demonstrated favorable brain uptake in preliminary animal studies, suggesting its utility in mapping brain receptors related to psychiatric conditions (Blanckaert et al., 2004).
Anticancer Activity
Derivatives of the compound have shown promise in anticancer research. For instance, (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives were synthesized to explore the anticancer effects associated with the piperidine framework. Certain derivatives demonstrated antiproliferative activity against human leukemia cell lines, suggesting potential for development as anticancer agents (Vinaya et al., 2011).
Neuroprotective Effects
Aryloxyethylamine derivatives, including those related to the target compound, were synthesized and evaluated for their neuroprotective effects. These compounds showed potential in protecting against glutamate-induced cell death in rat pheochromocytoma cells (PC12 cells) and demonstrated significant neuroprotective activity in vivo. This suggests their potential use as neuroprotective agents for the treatment of ischemic stroke (Zhong et al., 2020).
Antimicrobial Activity
Novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones were synthesized from a closely related compound and evaluated for their antimicrobial activity. These compounds exhibited promising results, further highlighting the versatility of this chemical framework in developing new antimicrobial agents (Nagamani et al., 2018).
Propiedades
IUPAC Name |
(3-fluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZHJVNAVDGBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-fluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


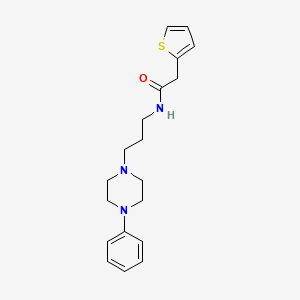
![8-((4-benzylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2804208.png)

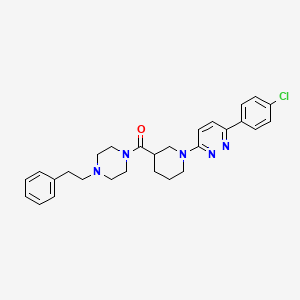

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)
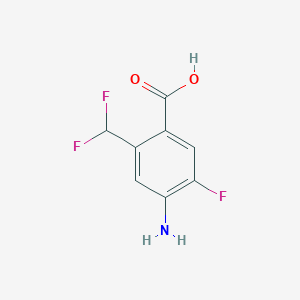
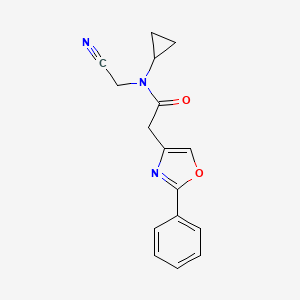

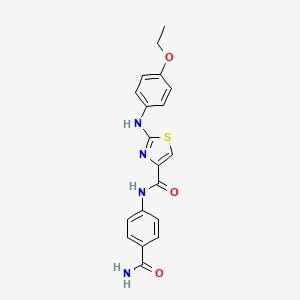
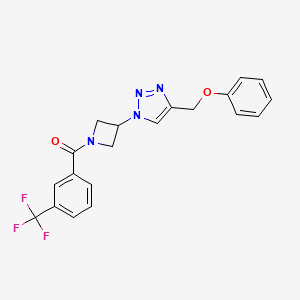
![N-[[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2804226.png)
![3-(5-Chloro-[1,2,4]thiadiazol-3-yl)-pyridine](/img/structure/B2804228.png)